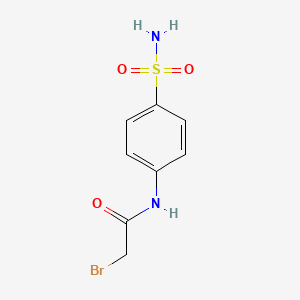

2-Bromo-n-(4-sulfamoylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNKNTMOKKSWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277044 | |

| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-70-7 | |

| Record name | NSC549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromoacetamide group attached to a sulfonamide-bearing phenyl ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, potential biological activities, and relevant signaling pathways associated with this compound and its close analogs.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and some reported or calculated physical properties. Data for structurally similar compounds are also provided for comparative purposes.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 5332-70-7 | N/A |

| Molecular Formula | C₈H₉BrN₂O₃S | N/A |

| Molecular Weight | 293.14 g/mol | N/A |

| Melting Point | 154.1 °C | N/A |

| Boiling Point | Data not available | N/A |

| Density | 1.78 g/cm³ (calculated) | N/A |

| Solubility | Data not available | N/A |

Spectral Data

-

¹H NMR: Protons on the phenyl ring would likely appear in the aromatic region (δ 7-8 ppm). The methylene protons of the bromoacetyl group would be expected to show a singlet at approximately δ 4.0 ppm. The amide and sulfonamide protons would exhibit broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the acetamide group would be expected around 165-170 ppm. Aromatic carbons would resonate in the δ 120-150 ppm region. The methylene carbon attached to the bromine would appear further downfield, likely in the δ 30-40 ppm range.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amide and sulfonamide groups (around 3300-3100 cm⁻¹), a C=O stretching vibration for the amide (around 1670 cm⁻¹), and S=O stretching vibrations for the sulfonamide group (around 1350 and 1160 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the bromoacetyl group and other characteristic fragments of the sulfamoylphenyl moiety.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not available. However, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds.

General Synthesis:

The synthesis would likely involve the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

-

Reactants: 4-aminobenzenesulfonamide, bromoacetyl bromide (or chloride), and a non-nucleophilic base (e.g., pyridine, triethylamine, or an inorganic base like sodium bicarbonate).

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Procedure: 4-aminobenzenesulfonamide would be dissolved or suspended in the chosen solvent, and the base would be added. The bromoacetyl halide, dissolved in the same solvent, would then be added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would then be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture would be washed with water and brine to remove the base and any water-soluble byproducts. The organic layer would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

This compound and structurally related sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in pH regulation and various physiological processes.[1] Of particular interest in oncology are the tumor-associated isoforms CA IX and CA XII, which are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2]

HIF-1α Signaling Pathway and CAIX Expression

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. It then translocates to the nucleus, heterodimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding Carbonic Anhydrase IX.[2][3][4] This leads to the upregulation of CAIX expression on the surface of tumor cells.

Protein Kinase C (PKC) Signaling and CAXII Regulation

The expression of Carbonic Anhydrase XII has been shown to be modulated by Protein Kinase C (PKC) signaling.[5] PKC is a family of serine/threonine kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Activation of certain PKC isoforms can lead to downstream effects on gene expression, including the regulation of CA12, the gene encoding CAXII.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly those targeting carbonic anhydrases. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a foundational understanding of its chemical nature, likely properties, and the biological pathways in which it may act. Further research is warranted to fully elucidate its chemical and pharmacological profile.

References

- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a bromoacetamide derivative with significant potential in medicinal chemistry. This document details the molecular structure, physicochemical properties, and known biological activities of the compound, with a particular focus on its role as a carbonic anhydrase inhibitor. This guide also outlines a representative synthesis protocol and discusses the relevant signaling pathways associated with its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a central phenyl ring substituted with a sulfonamide group and an N-linked 2-bromoacetamide moiety. The presence of the bromine atom and the sulfonamide group are key to its chemical reactivity and biological activity.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H9BrN2O3S |

| Molecular Weight | 293.14 g/mol |

| CAS Number | 5332-70-7 |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N |

| InChI Key | JZNKNTMOKKSWRT-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

The primary biological activity of this compound lies in its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy. By inhibiting these enzymes, this compound can disrupt pH regulation in the tumor microenvironment, leading to cancer cell death.

The sulfonamide group of the molecule is crucial for its inhibitory activity, as it coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key carbonic anhydrase isoforms has been evaluated and is presented below.

| Enzyme Target | IC50 (nM) |

| Carbonic Anhydrase IX (CA IX) | 10.93 |

| Carbonic Anhydrase II (CA II) | 1.55 |

Note: A lower IC50 value indicates a higher inhibitory potency.

Signaling Pathway in Hypoxic Cancer Cells

Under hypoxic (low oxygen) conditions, often found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then promotes the transcription of various genes that help cancer cells adapt to the stressful environment, including carbonic anhydrase IX (CA IX) and XII (CA XII). These enzymes, located on the cancer cell surface, help maintain a neutral intracellular pH by converting CO2 to bicarbonate, which can be transported into the cell, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. This compound inhibits the activity of these carbonic anhydrases, thereby disrupting this critical pH-regulating mechanism.

Caption: Hypoxia-induced signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are representative methods based on the synthesis and characterization of structurally similar compounds.

Representative Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of sulfanilamide with bromoacetyl bromide.

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine (or another suitable base)

-

Diethyl ether

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sulfanilamide in anhydrous DMF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add pyridine to the cooled solution.

-

To this mixture, add bromoacetyl bromide dropwise while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Proposed Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the chemical environment of the protons in the molecule. Expected signals would include aromatic protons, the amine proton of the sulfonamide, the amide proton, and the methylene protons of the bromoacetyl group.

-

¹³C NMR: To identify the carbon skeleton of the molecule. Expected signals would include aromatic carbons, the carbonyl carbon, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Characteristic peaks would be expected for the N-H stretches of the sulfonamide and amide, the S=O stretches of the sulfonamide, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Melting Point Analysis: To determine the melting point of the synthesized compound, which is an indicator of its purity.

Conclusion

This compound is a promising molecule for further investigation in the field of drug discovery, particularly for the development of novel anticancer agents. Its potent and selective inhibition of tumor-associated carbonic anhydrase isoforms makes it a valuable lead compound. This technical guide provides a foundational understanding of its molecular structure, properties, and biological activity. Further research is warranted to fully elucidate its therapeutic potential, including detailed in vitro and in vivo studies, as well as the acquisition of comprehensive experimental data to support its continued development.

An In-depth Technical Guide on 2-Bromo-n-(4-sulfamoylphenyl)acetamide (CAS 5332-70-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a consolidation of information, including generalized protocols and data from closely related analogs to provide a valuable resource for researchers.

Chemical and Physical Properties

This compound is a sulfonamide derivative that possesses a reactive bromoacetamide functional group. This combination of a sulfonamide, known for its ability to target specific enzymes, and an electrophilic bromoacetamide moiety makes it a versatile scaffold for the design of targeted covalent inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5332-70-7 |

| Molecular Formula | C₈H₉BrN₂O₃S |

| Molecular Weight | 293.14 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthesis and Characterization

Experimental Protocol: General Synthesis

A representative synthesis would involve the reaction of sulfanilamide with bromoacetyl bromide or bromoacetyl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrogen halide byproduct.

Materials:

-

Sulfanilamide

-

Bromoacetyl bromide or Bromoacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve sulfanilamide in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction to proceed at a low temperature for a specified time, followed by warming to room temperature and stirring until completion (monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction with water or a mild acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=O, and SO₂ stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point: To assess the purity of the compound.

Table 2: Representative Data for Structurally Similar Compounds

| Compound | Yield (%) | Melting Point (°C) | Key Findings |

| 2-Bromo-N-(4-bromophenyl)acetamide | 91 | 148–150 | Intermediate for anti-Trypanosoma agents |

| 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide[1] | 59 | 144.2 | Anticancer activity[1] |

| 2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide[1] | 59 | 144.1 | Anticancer activity[1] |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide[1] | - | - | Selective hCA VII inhibitor (KI = 8.9 nM)[1] |

Note: The data in this table is for structurally related compounds and should be used as a reference.

Biological Activity and Mechanism of Action

The primary biological target for sulfonamide-containing compounds is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The bromoacetamide moiety can act as an electrophile, enabling covalent modification of nucleophilic residues in or near the active site of target proteins.

Carbonic Anhydrase Inhibition

The sulfonamide group of this compound is expected to bind to the zinc ion in the active site of carbonic anhydrases. Different isoforms of carbonic anhydrase (e.g., CA I, II, IX, XII) are expressed in various tissues and are associated with different diseases. The selectivity of inhibition is a key factor in drug design.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Buffer solution (e.g., Tris-HCl)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

The test compound (this compound) dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the carbonic anhydrase isoform in the buffer.

-

Prepare various concentrations of the test inhibitor.

-

In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence of the inhibitor.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

-

Calculate the initial rates of the reaction at different inhibitor concentrations.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the reaction rates against the inhibitor concentration.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Table 3: Carbonic Anhydrase Inhibition Data for Related Sulfonamide Inhibitors

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12.5 | 2.5 | 25.8 | 5.7 |

| N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives | 13.3 - 87.6[2] | 5.3 - 384.3[2] | 1.1 - 13.5[2] | - | - |

| Triazolopyrimidine sulfonamides | - | - | - | 5 - 96 | 4 - 72 |

Note: This table presents data for classes of related sulfonamide inhibitors to provide context for the expected activity of this compound.

Visualizations

Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Mechanism of Carbonic Anhydrase Inhibition

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Applications in Drug Development

This compound serves as a valuable scaffold for the development of novel therapeutics. Its derivatives have been explored for various applications:

-

Anticancer Agents: By targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, which are involved in pH regulation and tumor progression, derivatives of this compound could be developed as anticancer drugs.

-

Antimicrobial Agents: The core structure can be modified to develop compounds with antibacterial or antifungal properties.

-

Neurological Disorders: Inhibition of certain brain-expressed carbonic anhydrase isoforms is a strategy for the treatment of epilepsy and other neurological conditions.

-

Glaucoma Treatment: By inhibiting carbonic anhydrases in the eye, it is possible to reduce intraocular pressure.

Conclusion

This compound is a promising chemical entity with a versatile structure that lends itself to the development of targeted therapies. While specific experimental data for this compound is sparse, the information available for related analogs provides a strong foundation for further research. This technical guide serves as a resource for scientists and researchers to understand the synthesis, potential biological activity, and applications of this compound, thereby facilitating future investigations in drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-(4-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-(4-sulfamoylphenyl)acetamide is a bifunctional small molecule of significant interest in medicinal chemistry and drug development. Its unique structure, combining a sulfonamide group with a reactive bromoacetamide moiety, confers a dual mechanism of action: competitive inhibition of carbonic anhydrases and covalent modification of proteins. This technical guide provides a comprehensive overview of its core mechanisms, supported by experimental protocols and data presentation. While specific quantitative data for the parent compound is limited in publicly available literature, this guide leverages data from closely related analogues to illustrate its potential therapeutic applications, particularly in oncology.

Core Mechanism of Action: A Dual Approach

The therapeutic potential of this compound stems from its two key functional groups, which allow it to interact with biological systems in two distinct yet potentially synergistic ways.

Carbonic Anhydrase Inhibition

The N-(4-sulfamoylphenyl) portion of the molecule is a classic zinc-binding group characteristic of sulfonamide-based carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][3][4]

The sulfonamide group (-SO2NH2) coordinates to the Zn(II) ion in the active site of carbonic anhydrases, mimicking the transition state of the CO2 hydration reaction and effectively blocking the enzyme's catalytic activity.[5] Several isoforms of carbonic anhydrase are expressed in humans, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[3][6]

Notably, the tumor-associated isoforms, Carbonic Anhydrase IX (CA IX) and XII (CA XII), are highly expressed in many cancers and play a crucial role in regulating the tumor microenvironment's pH.[2][7] By maintaining a neutral intracellular pH and promoting an acidic extracellular environment, these enzymes contribute to tumor growth, proliferation, and metastasis.[6][7] Therefore, inhibitors of CA IX and XII are actively being investigated as anticancer agents.

Covalent Protein Modification

The 2-bromoacetamide moiety acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on proteins.[8] The primary targets for this alkylation are the sulfhydryl groups of cysteine residues, although other nucleophilic amino acids can also be modified.[8][9] This irreversible or slowly reversible binding can lead to the permanent inactivation of target proteins, offering a prolonged pharmacodynamic effect compared to non-covalent inhibitors.[10]

The specificity of this covalent modification is determined by the overall structure of the molecule, which directs the bromoacetamide group to the vicinity of reactive nucleophiles on specific proteins. This targeted covalent inhibition is a powerful strategy in drug discovery, particularly for developing potent and selective enzyme inhibitors.

Signaling Pathways and Cellular Effects

The dual mechanism of action of this compound suggests a complex interplay of cellular effects, primarily driven by the inhibition of carbonic anhydrases.

Disruption of Cancer Cell pH Regulation

In the context of cancer, the inhibition of CA IX and XII by the sulfonamide moiety is expected to disrupt the pH balance that is critical for tumor cell survival and proliferation.[1][11] By inhibiting the extracellular CAs, the compound would reduce the acidification of the tumor microenvironment and increase the intracellular pH. This can lead to a variety of downstream effects, including:

-

Induction of Apoptosis: Alterations in pH homeostasis can trigger programmed cell death.

-

Inhibition of Metastasis: The acidic extracellular environment promotes the activity of proteases involved in tissue remodeling and invasion. Normalizing the pH can therefore inhibit metastatic processes.

-

Sensitization to Chemotherapy: Some chemotherapeutic agents are more effective in a less acidic environment.

Below is a diagram illustrating the proposed signaling pathway affected by the inhibition of CA IX and XII in cancer cells.

Caption: Inhibition of CA IX/XII disrupts pH homeostasis in cancer cells.

Quantitative Data

| Compound | Target Isoform | Ki (nM) | Reference |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 | [12] |

This data is for a derivative and is presented to illustrate the potential activity of the N-(4-sulfamoylphenyl)acetamide scaffold as a carbonic anhydrase inhibitor.

Experimental Protocols

Synthesis of this compound

The synthesis of N-aryl-2-bromoacetamides can be achieved through the acylation of the corresponding aniline with bromoacetyl bromide. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine)

Procedure:

-

Dissolve sulfanilamide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base dropwise to the solution while stirring.

-

Slowly add bromoacetyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

The inhibitory activity against carbonic anhydrase isoforms is typically determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.[7][13][14]

Materials:

-

Purified recombinant human carbonic anhydrase isoforms

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5)

-

pH indicator (e.g., Phenol Red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In the enzyme syringe of the stopped-flow apparatus, mix the CA enzyme solution with the inhibitor solution (or buffer for control) and incubate for a defined period to allow for enzyme-inhibitor binding.

-

In the substrate syringe, prepare a CO2-saturated solution in the assay buffer containing the pH indicator.

-

Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.

-

Record the initial rate of the reaction.

-

Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for CA inhibition assay using a stopped-flow instrument.

Identification of Covalent Protein Targets (Activity-Based Protein Profiling)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.[15][16][17] This workflow typically involves the use of a probe version of the inhibitor that contains a reporter tag for detection and enrichment.

Materials:

-

Alkyne- or biotin-tagged this compound probe

-

Cell lysate or intact cells

-

Click chemistry reagents (for alkyne probes)

-

Streptavidin beads (for biotin probes)

-

SDS-PAGE and in-gel fluorescence scanning or Western blotting

-

Mass spectrometer for protein identification

Procedure:

-

Probe Synthesis: Synthesize a derivative of this compound containing a bioorthogonal handle, such as an alkyne or biotin.

-

Proteome Labeling: Incubate the probe with a complex proteome (e.g., cell lysate or live cells). The bromoacetamide group will covalently label its protein targets.

-

Reporter Tag Conjugation (for alkyne probes): For alkyne-tagged probes, perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin).

-

Target Enrichment: For biotin-tagged probes, enrich the labeled proteins using streptavidin affinity chromatography.

-

Target Visualization and Identification:

-

Visualization: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning (for fluorescently tagged probes) or Western blotting with streptavidin-HRP (for biotin-tagged probes).

-

Identification: Excise the labeled protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry.

-

Caption: Workflow for identifying covalent protein targets using ABPP.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics with a dual mechanism of action. Its ability to inhibit carbonic anhydrases, particularly the cancer-associated isoforms CA IX and XII, combined with its potential for covalent modification of key cellular proteins, offers a multifaceted approach to disease treatment.

Future research should focus on several key areas:

-

Quantitative Profiling: Determining the specific inhibition constants (Ki) of this compound against a panel of human carbonic anhydrase isoforms is crucial for understanding its selectivity and potential off-target effects.

-

Target Deconvolution: Utilizing activity-based protein profiling to identify the specific covalent binding partners of this compound will provide invaluable insights into its broader mechanism of action and may reveal novel therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will help in optimizing both the carbonic anhydrase inhibitory activity and the covalent targeting capabilities, potentially leading to the development of more potent and selective drug candidates.

This in-depth technical guide provides a framework for understanding and further investigating the complex mechanism of action of this compound, paving the way for its potential translation into clinical applications.

References

- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2. Carbonic anhydrase function in relation to pH regulation [medizin.uni-muenster.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 5332-70-7 | Benchchem [benchchem.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 16. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-n-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry. Rooted in the rich history of sulfonamide discovery, this compound merges the well-established enzyme-inhibiting properties of the sulfonamide moiety with the reactive potential of a bromoacetamide group. This document details its discovery, synthesis, and known biological activities, with a particular focus on its role as a potential carbonic anhydrase inhibitor and its implications in anticancer research. Detailed experimental protocols for its synthesis and for relevant biological assays are provided, alongside a summary of key quantitative data to facilitate further research and development.

Discovery and History

The development of this compound is intrinsically linked to the groundbreaking discovery of the antibacterial properties of Prontosil in 1935 by Gerhard Domagk, which ushered in the era of sulfonamide drugs. This early research paved the way for the synthesis of a vast array of sulfonamide derivatives. The strategic combination of a sulfonamide group, known for its ability to inhibit enzymes like carbonic anhydrases, with a reactive bromoacetamide functional group led to the creation of this compound.[1] This design was intended to create a molecule with the potential for both specific enzyme targeting and covalent modification of biological targets, a strategy often employed in the development of targeted therapies.

Physicochemical Properties

This compound is an organic compound characterized by the presence of a bromine atom, a sulfonamide group, and an acetamide linker. These functional groups contribute to its unique chemical reactivity and potential for biological activity.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₃S |

| Molecular Weight | 293.14 g/mol |

| CAS Number | 5332-70-7 |

| Appearance | Likely a solid at room temperature |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from the synthesis of analogous bromoacetamides.

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Pyridine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfanilamide (1 equivalent) in anhydrous DCM or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for a similar sulfamoylphenyl derivative is 74%.[2]

Experimental Workflow for Synthesis:

Biological Activity and Therapeutic Potential

The biological activity of this compound is largely inferred from its structural components and the activities of closely related analogues. The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), while the bromoacetamide moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in biological targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various cancers and are involved in pH regulation, tumorigenesis, and metastasis. The sulfonamide group is a classic zinc-binding group found in many potent CA inhibitors.

While direct inhibitory data for this compound is not available in the reviewed literature, a closely related piperazine-substituted derivative has been shown to be a selective inhibitor of human carbonic anhydrase VII (hCA VII) with a Ki of 8.9 nM.[2] Furthermore, a study on "2-bromo-n-(4-sulfamoyl phenyl) propanamide" (MMH-1), a compound with high structural similarity, demonstrated anticancer activity linked to its carbonic anhydrase IX (CAIX) inhibitory properties.[3]

Anticancer Activity

The inhibition of tumor-associated carbonic anhydrases, particularly CAIX and CAXII, is a validated strategy in anticancer drug development. These enzymes are often upregulated in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.

A study on the closely related compound, 2-bromo-n-(4-sulfamoyl phenyl) propanamide (MMH-1), which is a known CAIX inhibitor, reported an IC50 value of 5.859 μM/mL against the 4T1 breast cancer cell line.[3] This provides a strong indication of the potential anticancer activity of this compound. Other studies on N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, further supporting the anticancer potential of this chemical scaffold.

Quantitative Data for Related Compounds:

| Compound | Target/Cell Line | Activity |

| 2-bromo-n-(4-sulfamoyl phenyl) propanamide (MMH-1) | 4T1 Breast Cancer Cells | IC50 = 5.859 μM/mL[3] |

| Piperazine-substituted acetamide derivative | hCA VII | Ki = 8.9 nM[2] |

Signaling Pathways

The primary signaling pathway implicated for the biological activity of this compound, based on its structural similarity to known carbonic anhydrase inhibitors, is the hypoxia-inducible factor-1α (HIF-1α) pathway, which is a critical regulator of cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment.

Hypoxia and Carbonic Anhydrase IX (CAIX) Signaling:

References

- 1. Buy this compound | 5332-70-7 [smolecule.com]

- 2. This compound | 5332-70-7 | Benchchem [benchchem.com]

- 3. Harran University: IN-VITRO INVESTIGATION OF ANTICANCER ACTIVITY OF 2-BROMO N-(4-SULFAMOYL PHENYL) PROPANE AMIDE IN COMBINATION WITH DIFFERENT CHEMOTHERAPEUTIC DRUGS [acikerisim.harran.edu.tr:8080]

Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-bromo-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols and a summary of relevant data.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the N-acylation of sulfanilamide (4-aminobenzenesulfonamide) with bromoacetyl bromide. This electrophilic substitution reaction targets the amino group of sulfanilamide, leading to the formation of the corresponding acetamide derivative.

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of this compound, derived from analogous reactions reported in the literature.[1][2]

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Dichloromethane (DCM), anhydrous

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the cooled solution of sulfanilamide over a period of 30 minutes. If desired, pyridine (1.2 equivalents) can be added to the sulfanilamide solution prior to the addition of bromoacetyl bromide to act as a hydrogen bromide scavenger.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively reported, the following table summarizes typical data points based on analogous syntheses of similar N-bromoacetylated aniline derivatives.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Starting Material | Sulfanilamide | General Knowledge |

| Acylating Agent | Bromoacetyl Bromide | [2] |

| Reaction Conditions | ||

| Solvent | Dichloromethane, THF | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 4 - 6 hours | Analogous Procedures |

| Product Characterization | ||

| Molecular Formula | C₈H₉BrN₂O₃S | Calculated |

| Molecular Weight | 293.14 g/mol | Calculated |

| Expected Yield | 70-90% | Based on analogous reactions |

| Appearance | Off-white to light yellow powder | [3] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and analysis of this compound.

References

Spectroscopic Data for 2-Bromo-N-(4-sulfamoylphenyl)acetamide Unavailable in Publicly Accessible Databases

An extensive search for spectroscopic data (NMR, IR, MS) for the compound 2-Bromo-N-(4-sulfamoylphenyl)acetamide has yielded no direct experimental results within publicly accessible scientific databases and literature. While data for structurally related compounds are available, specific spectral information for the target molecule could not be located.

This technical guide will, therefore, outline the general methodologies for acquiring such data and provide a foundational understanding of the expected spectroscopic characteristics based on the molecule's structure. This information is intended to guide researchers in their own experimental work.

Experimental Protocols

The acquisition of spectroscopic data for a novel compound like this compound would typically follow these standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the sample's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling techniques are commonly employed to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the dry sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups (e.g., N-H, C=O, S=O, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization:

-

ESI: Dissolve the sample in a suitable solvent and infuse it into the ion source where a high voltage is applied, creating charged droplets that evaporate to produce molecular ions. This is a soft ionization technique that often leaves the molecular ion intact.

-

EI: Bombard the sample with a high-energy electron beam, causing ionization and extensive fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Predicted Spectroscopic Data

While experimental data is not available, the expected spectroscopic features can be predicted based on the chemical structure of this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -NH- (amide) |

| 7.8 - 8.0 | Multiplet | 4H | Aromatic protons on the sulfamoylphenyl ring |

| ~7.3 | Singlet | 2H | -SO₂NH₂ |

| ~4.1 | Singlet | 2H | -CH₂-Br |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| 140 - 145 | Aromatic C-S and C-N |

| 120 - 130 | Aromatic C-H |

| ~30 | -CH₂-Br |

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch (amide and sulfonamide) |

| 1680 - 1650 | C=O stretch (amide) |

| 1350 - 1300 | S=O stretch (asymmetric) |

| 1160 - 1120 | S=O stretch (symmetric) |

| 850 - 800 | Aromatic C-H bend |

| 700 - 600 | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]⁺, [M+2]⁺ | Molecular ion peak (presence of Bromine isotope pattern) |

| [M - Br]⁺ | Loss of Bromine |

| [M - CH₂Br]⁺ | Loss of bromoacetyl group |

| [SO₂NH₂]⁺ | Sulfamoyl fragment |

Visualizations

The logical workflow for spectroscopic analysis and the general structure of the target compound are depicted below.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Key structural moieties of this compound.

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Bromo-n-(4-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-n-(4-sulfamoylphenyl)acetamide, a halogenated acetamide derivative of the sulfonamide class, has emerged as a compound of significant interest in medicinal chemistry. This technical guide synthesizes the current understanding of its chemical properties, potential therapeutic applications, and underlying mechanisms of action. The primary focus of research on this molecule has been its potent inhibitory activity against carbonic anhydrases, particularly isoforms associated with cancer. While direct evidence for its anticancer and antimicrobial efficacy is still developing, the known biological activities of its structural analogs suggest promising avenues for future investigation. This document provides a comprehensive overview of the available data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development.

Chemical Properties and Synthesis

This compound is an organic compound with the molecular formula C₈H₉BrN₂O₃S.[1] It is characterized by a central phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) and an N-linked 2-bromoacetamide group (-NHC(O)CH₂Br).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrN₂O₃S | [1] |

| Molecular Weight | 293.14 g/mol | [1] |

| Melting Point | 154.1 °C | [2] |

| Yield | 74% | [2] |

Synthesis

Experimental Protocol: General Synthesis of N-Aryl-2-bromoacetamides

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

A suitable base (e.g., Pyridine or Triethylamine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve sulfanilamide in the chosen anhydrous aprotic solvent.

-

Add the base to the reaction mixture and stir to ensure homogeneity.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromoacetyl bromide (or chloride) in the same solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Diagram 1: Proposed Synthesis of this compound

References

2-Bromo-N-(4-sulfamoylphenyl)acetamide: A Technical Guide for Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-N-(4-sulfamoylphenyl)acetamide, a key fragment in contemporary drug design, particularly in the development of enzyme inhibitors. This document details its chemical properties, synthesis, mechanism of action, and biological activity, with a focus on its role as a carbonic anhydrase inhibitor. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research and application in drug discovery programs.

Introduction

This compound is a synthetic organic compound that has emerged as a valuable fragment in the field of medicinal chemistry.[1] Its structure incorporates a sulfonamide group, a well-established pharmacophore for carbonic anhydrase inhibition, and a reactive bromoacetamide moiety, which can act as a covalent binder. This dual functionality makes it a potent tool for developing targeted and effective therapeutic agents, particularly in the oncology space.[1]

The primary biological target of this fragment is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis.[2][3] By inhibiting these enzymes, this compound and its derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[4]

This guide aims to provide a comprehensive resource for researchers interested in utilizing this fragment for drug design. It consolidates key information on its synthesis, biological activity, and the signaling pathways it modulates, offering a solid foundation for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrN₂O₃S |

| Molecular Weight | 293.14 g/mol |

| CAS Number | 5332-70-7 |

| Appearance | White to off-white solid |

| Melting Point | 224-226 °C |

| Solubility | Soluble in DMSO and DMF |

Synthesis

The synthesis of this compound is typically achieved through the acylation of sulfanilamide with bromoacetyl bromide in the presence of a base.

General Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol

Materials:

-

Sulfanilamide (4-aminobenzenesulfonamide)

-

Bromoacetyl bromide

-

Pyridine

-

Dimethylformamide (DMF), anhydrous

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve sulfanilamide (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 eq) to the solution with stirring.

-

To this mixture, add bromoacetyl bromide (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily attributed to its potent inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[1]

Carbonic Anhydrase Inhibition

The sulfonamide group of the molecule binds to the zinc ion in the active site of carbonic anhydrase, mimicking the tetrahedral transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity. The bromoacetamide moiety can further enhance binding and potentially form covalent bonds with nearby nucleophilic residues in the active site, leading to irreversible inhibition.

Anticancer Activity

In the tumor microenvironment, high metabolic activity leads to the production of acidic byproducts.[2] CA IX, which is upregulated under hypoxic conditions, plays a crucial role in maintaining a neutral intracellular pH (pHi) by catalyzing the conversion of CO₂ to bicarbonate and protons, which are then extruded from the cell.[2][3] This process contributes to an acidic extracellular pH (pHe), which promotes tumor invasion and metastasis.

By inhibiting CA IX, this compound disrupts this pH regulation, leading to intracellular acidification and a decrease in the pHe.[4] This disruption of pH homeostasis triggers downstream signaling events that culminate in apoptosis and a reduction in cell proliferation and migration.[4]

Signaling Pathways

The inhibition of carbonic anhydrase IX by this compound initiates a cascade of events that ultimately suppress tumor growth and invasion. The key signaling pathway is outlined below.

Quantitative Biological Data

The inhibitory activity of this compound against various carbonic anhydrase isoforms and its cytotoxic effects on cancer cell lines have been evaluated in several studies. A summary of the available quantitative data is presented below.

Table 1: Carbonic Anhydrase Inhibition Data

| Isoform | Kᵢ (nM) | IC₅₀ (nM) |

| hCA I | 98.6 | - |

| hCA II | 12.8 | 1.55 |

| hCA IX | 5.4 | 10.93 |

| hCA XII | 6.8 | - |

Table 2: Anticancer Activity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | 1.52 |

| MCF-7 | Breast Cancer | 3.45 |

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Activity Assay (Stopped-Flow Method)

This protocol describes the determination of carbonic anhydrase inhibition using a stopped-flow instrument to measure the CO₂ hydration activity.

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

HEPES buffer (20 mM, pH 7.4)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in HEPES buffer.

-

In one syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 µM) in HEPES buffer containing the pH indicator.

-

In the other syringe, load the CO₂-saturated water.

-

Pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.

-

Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

-

The initial rates of the reaction are determined from the linear portion of the progress curves.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.[5]

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a highly promising fragment for the design of novel enzyme inhibitors, particularly for targeting carbonic anhydrases in cancer therapy. Its well-defined mechanism of action, coupled with its synthetic accessibility, makes it an attractive starting point for fragment-based drug discovery campaigns. The data and protocols presented in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating the potential of this fragment into new and effective anticancer agents.

References

- 1. This compound | 5332-70-7 | Benchchem [benchchem.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.edx.org [courses.edx.org]

Methodological & Application

Application Notes and Protocols for 2-Bromo-n-(4-sulfamoylphenyl)acetamide in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-n-(4-sulfamoylphenyl)acetamide is a chemical compound that can be utilized in proteomics as an alkylating agent. Its bromoacetamide functional group makes it reactive towards the thiol groups of cysteine residues in proteins. This covalent modification is a critical step in many proteomics workflows, primarily to prevent the reformation of disulfide bonds after protein denaturation and reduction. The sulfamoylphenyl group may also introduce a unique mass shift and potentially alter the chromatographic behavior of labeled peptides, which can be advantageous in certain mass spectrometry-based analyses.

These application notes provide a detailed protocol for the use of this compound in a standard bottom-up proteomics workflow. The protocol covers protein extraction, reduction, alkylation, in-solution digestion, and sample preparation for liquid chromatography-mass spectrometry (LC-MS) analysis.

Core Applications

-

Protein Alkylation: The primary application is the irreversible alkylation of cysteine residues. This prevents disulfide bond formation, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis.

-

Differential Proteomics: While not intrinsically an isotopic label, the unique mass of the acetamide derivative can be used in label-free quantification workflows.

-

Chemical Probe Development: Derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents.[1] In proteomics, it can be used to probe the reactivity and accessibility of cysteine residues within the proteome.

Experimental Protocols

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol outlines a standard procedure for preparing protein samples from cell culture for mass spectrometry analysis using this compound as the alkylating agent.

Materials:

-

Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

This compound

-

Trypsin (proteomics grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 spin columns for desalting

Procedure:

-

Cell Lysis and Protein Extraction:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cell pellet in an appropriate volume of lysis buffer.

-

Sonicate the lysate on ice to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Reduction:

-

To 100 µg of protein extract, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add this compound to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Quenching (Optional):

-

To quench any unreacted this compound, add DTT to a final concentration of 5 mM and incubate for 15 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 1.5 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate at 37°C overnight (12-16 hours).

-

-

Sample Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the dried peptides in 0.1% formic acid for LC-MS analysis.

-

Data Presentation

The following table represents hypothetical data from a label-free quantitative proteomics experiment comparing a control and a treated sample, where proteins were alkylated with this compound.

| Protein ID | Gene Name | Peptide Sequence | Control (Normalized Intensity) | Treated (Normalized Intensity) | Fold Change | p-value |

| P02768 | ALB | LVNEVTEFAK | 1.25E+08 | 1.21E+08 | 0.97 | 0.85 |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.87E+07 | 1.02E+08 | 1.03 | 0.91 |

| Q06830 | HSP90B1 | IQEIMPNHSIVEYK | 5.43E+06 | 1.35E+07 | 2.49 | 0.02 |

| P10636 | G6PD | IILDVFCGSDAFVR | 2.11E+07 | 9.89E+06 | 0.47 | 0.01 |

Visualizations

Signaling Pathway Diagram

Caption: A hypothetical signaling pathway illustrating how a drug might interact with a target protein, leading to a cellular outcome.

Experimental Workflow Diagram

Caption: The experimental workflow for sample preparation in a bottom-up proteomics experiment using this compound for alkylation.

Chemical Reaction Diagram

Caption: The chemical reaction showing the alkylation of a cysteine residue by this compound.

References

Application Notes and Protocols for Cysteine Alkylation in Proteins using 2-Bromo-N-(4-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-sulfamoylphenyl)acetamide is a reactive chemical probe designed for the covalent modification of cysteine residues in proteins. This reagent belongs to the class of haloacetamides, which are well-established alkylating agents that form stable thioether bonds with the sulfhydryl groups of cysteines. The presence of a sulfamoylphenyl group may confer unique properties to this reagent, such as altered solubility, cell permeability, and protein-binding interactions, making it a potentially valuable tool in chemical biology and drug discovery for identifying and characterizing accessible cysteine residues in the proteome.

These application notes provide a comprehensive overview, theoretical protocols, and essential data for utilizing this compound in protein cysteine alkylation studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate experimental design, including the calculation of mass shifts in mass spectrometry analysis.

| Property | Value | Reference |

| Chemical Formula | C₈H₉BrN₂O₃S | [1] |

| Molecular Weight | 293.14 g/mol | [1] |

| Exact Mass | 291.952 g/mol | [1] |

| CAS Number | 5332-70-7 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers |

Mechanism of Cysteine Alkylation

This compound alkylates cysteine residues through a nucleophilic substitution reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable thioether linkage.

References

Application Notes and Protocols for Covalent Labeling of Proteins with 2-Bromo-N-(4-sulfamoylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction